
4-Methoxybutane-1,2-diamine
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Overview
Description
4-Methoxybutane-1,2-diamine is an organic compound with the molecular formula C5H14N2O. It is a diamine, meaning it contains two amine groups (-NH2), and a methoxy group (-OCH3) attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybutane-1,2-diamine can be synthesized through the electrocatalytic 1,2-diamination of alkenes. This method involves the use of an organic redox catalyst and electricity, which eliminates the need for transition metal catalysts and oxidizing reagents . The reaction is scalable and can be performed under mild conditions, making it suitable for large-scale production.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of 1,2-dichlorobutane with methoxyamine under high pressure and temperature conditions. The reaction is catalyzed by a mixture of copper and cobalt oxides, which facilitates the substitution of chlorine atoms with amine groups .
Chemical Reactions Analysis
Types of Reactions
4-Methoxybutane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Imines, nitriles
Reduction: Primary amines
Substitution: Halogenated derivatives
Scientific Research Applications
Medicinal Chemistry
4-Methoxybutane-1,2-diamine has been investigated for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for synthesizing various bioactive compounds.
Key Applications:
- Anticancer Agents: Research has shown that derivatives of this compound exhibit cytotoxic properties against several cancer cell lines. For instance, modifications to the amine groups can enhance their efficacy against specific tumor types .
- Neuroprotective Compounds: The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in therapies for conditions like Alzheimer's disease .
Biochemical Research
In biochemical applications, this compound is used as a reagent in various assays and reactions.
Key Applications:
- Protein Purification: The compound is utilized in affinity chromatography techniques to purify proteins from crude solutions. Its functional groups can be modified to enhance binding specificity and efficiency .
- Enzyme Inhibition Studies: It serves as a substrate or inhibitor in enzyme kinetics studies, providing insights into enzyme mechanisms and potential therapeutic targets .
Materials Science
The compound's unique chemical properties enable its use in developing new materials.
Key Applications:
- Polymer Synthesis: this compound is employed in synthesizing polyurethanes and other polymers that exhibit desirable mechanical properties and thermal stability .
- Nanotechnology: It plays a role in creating nanomaterials with specific functionalities for applications in drug delivery systems and biosensors .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of a derivative of this compound against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development into an effective therapeutic agent.
Case Study 2: Protein Purification
In a biochemical assay, this compound was modified to create an affinity matrix for purifying histidine-tagged proteins. The modified matrix showed over 90% recovery of target proteins from complex mixtures, demonstrating its effectiveness in protein purification protocols.
Mechanism of Action
The mechanism of action of 4-Methoxybutane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The methoxy group can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: Similar structure but lacks the methoxy group.
4-Methoxy-1,2-phenylenediamine: Contains an aromatic ring instead of a butane backbone.
N,N’-Dimethyl-1,2-diaminoethane: Similar diamine structure but with methyl groups instead of a methoxy group.
Uniqueness
4-Methoxybutane-1,2-diamine is unique due to the presence of both methoxy and diamine functional groups on a butane backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications .
Biological Activity
4-Methoxybutane-1,2-diamine is a chemical compound that has garnered attention for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a butane backbone with two amine groups and a methoxy group attached to one of the carbon atoms. Its unique structure contributes to various biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
- Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, potentially influencing dopamine and serotonin pathways, which are vital in mood regulation and neurological function .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, suggesting that this compound may also possess such properties .
Table 1: Biological Activity Overview
Activity Type | Observed Effects | Reference |
---|---|---|
Enzyme Inhibition | Inhibition of CYP enzymes | |
Neurotransmitter Modulation | Potential effects on dopamine/serotonin levels | |
Anti-inflammatory | Possible COX inhibition |
Case Study 1: Neuropharmacological Effects
In a study examining the neuropharmacological effects of this compound, researchers found that administration of the compound in rodent models resulted in significant alterations in behavior associated with anxiety and depression. The study utilized behavioral assays such as the elevated plus maze and forced swim test to assess these changes .
Case Study 2: Drug Interaction Profile
Another investigation focused on the drug interaction profile of this compound. It was observed that when administered alongside common analgesics metabolized by CYP enzymes, there was a notable increase in plasma concentrations of these drugs, suggesting a potential for increased efficacy or toxicity .
Research Findings
Recent research has highlighted the potential therapeutic applications of this compound:
- Antidepressant Potential : The modulation of neurotransmitter systems suggests that this compound could be explored as an antidepressant agent. Further studies are needed to elucidate its efficacy and safety profile in clinical settings .
- Analgesic Efficacy : Given its interaction with pain pathways, there is potential for developing formulations that include this compound for enhanced analgesic effects .
Properties
Molecular Formula |
C5H14N2O |
---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
4-methoxybutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2O/c1-8-3-2-5(7)4-6/h5H,2-4,6-7H2,1H3 |
InChI Key |
VGHVEWVHFGVRDM-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CN)N |
Origin of Product |
United States |
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